molecular formula C19H23NO2 B5773770 6,7-dimethoxy-2-(3-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-(3-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5773770
M. Wt: 297.4 g/mol
InChI Key: BDRWQIOLHJMICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(3-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine (L-SPD), is a natural alkaloid isolated from the traditional Chinese medicinal herb Stephania intermedia. It has been shown to possess a range of pharmacological properties, including antipsychotic, anti-inflammatory, and neuroprotective effects. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of L-SPD in scientific research.

Mechanism of Action

The mechanism of action of L-SPD is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. Studies have shown that L-SPD acts as a partial agonist at dopamine D1 and D2 receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
L-SPD has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. Additionally, L-SPD has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of L-SPD for lab experiments is its specificity for dopamine D1 and D2 receptors, which allows for targeted manipulation of the dopamine system in the brain. Additionally, L-SPD has been shown to have a relatively low toxicity profile, making it a safer alternative to other antipsychotic drugs. However, one limitation of L-SPD is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several potential future directions for research on L-SPD. One area of interest is the development of more potent analogs of L-SPD, which may have greater efficacy in treating psychiatric and neurological disorders. Additionally, further research is needed to fully elucidate the mechanism of action of L-SPD and its effects on neurotransmitter systems in the brain. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of L-SPD in human subjects.

Synthesis Methods

The synthesis of L-SPD is a complex process involving several steps, including the extraction of the alkaloid from Stephania intermedia, isolation, and purification. Several methods have been developed for the synthesis of L-SPD, including the use of palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation.

Scientific Research Applications

L-SPD has been extensively studied for its potential applications in scientific research. It has been shown to possess antipsychotic properties, with studies demonstrating its efficacy in treating schizophrenia and other psychotic disorders. Additionally, L-SPD has been shown to possess anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

6,7-dimethoxy-2-[(3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-5-4-6-15(9-14)12-20-8-7-16-10-18(21-2)19(22-3)11-17(16)13-20/h4-6,9-11H,7-8,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRWQIOLHJMICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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